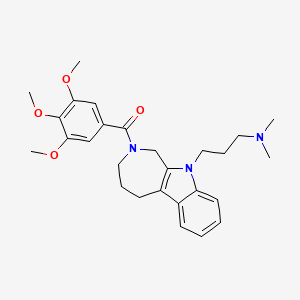
L-Tyrosine, N,N'-(1,4-dioxo-1,4-butanediyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tyrosine, N,N’-(1,4-dioxo-1,4-butanediyl)bis- is a compound that belongs to the class of amino acid derivatives It is formed by the reaction of L-Tyrosine with a 1,4-dioxo-1,4-butanediyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, N,N’-(1,4-dioxo-1,4-butanediyl)bis- typically involves the reaction of L-Tyrosine with succinic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include steps for the recovery and recycling of solvents to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
L-Tyrosine, N,N’-(1,4-dioxo-1,4-butanediyl)bis- can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine moiety can be oxidized to form quinones.
Reduction: The carbonyl groups in the 1,4-dioxo-1,4-butanediyl moiety can be reduced to hydroxyl groups.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group can lead to the formation of quinones, while reduction of the carbonyl groups can yield diols .
Aplicaciones Científicas De Investigación
L-Tyrosine, N,N’-(1,4-dioxo-1,4-butanediyl)bis- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme-substrate interactions and protein modifications.
Medicine: It is investigated for its potential therapeutic effects, including its role in neurotransmitter synthesis and regulation.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of L-Tyrosine, N,N’-(1,4-dioxo-1,4-butanediyl)bis- involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into proteins and peptides, affecting their structure and function. It may also influence the activity of enzymes involved in metabolic pathways, such as those related to neurotransmitter synthesis .
Comparación Con Compuestos Similares
Similar Compounds
L-Tyrosine: The parent amino acid, which is a precursor to several important biomolecules.
N-Acetyl-L-Tyrosine: A derivative of L-Tyrosine with an acetyl group attached to the amino group.
L-DOPA: A derivative of L-Tyrosine that is a precursor to dopamine.
Uniqueness
L-Tyrosine, N,N’-(1,4-dioxo-1,4-butanediyl)bis- is unique due to the presence of the 1,4-dioxo-1,4-butanediyl group, which imparts specific chemical and biological properties.
Propiedades
Número CAS |
143673-90-9 |
|---|---|
Fórmula molecular |
C22H24N2O8 |
Peso molecular |
444.4 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C22H24N2O8/c25-15-5-1-13(2-6-15)11-17(21(29)30)23-19(27)9-10-20(28)24-18(22(31)32)12-14-3-7-16(26)8-4-14/h1-8,17-18,25-26H,9-12H2,(H,23,27)(H,24,28)(H,29,30)(H,31,32)/t17-,18-/m0/s1 |
Clave InChI |
DQPHHHPSHCZXRM-ROUUACIJSA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)O |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


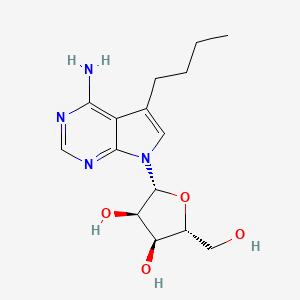
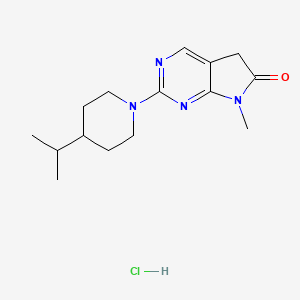
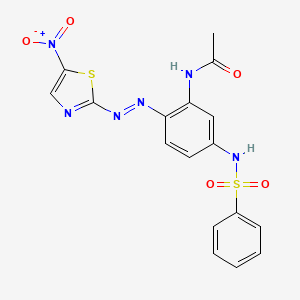
![Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate](/img/structure/B12696694.png)
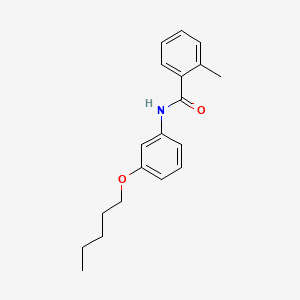



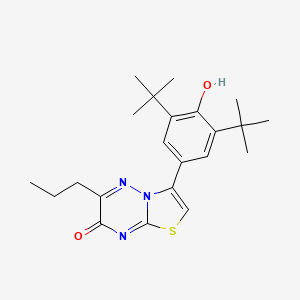
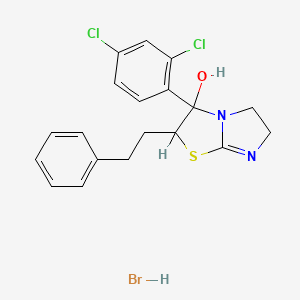
![methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenolate](/img/structure/B12696732.png)
